

Application Notes and Protocols for Photoredox-Catalyzed Fluoroiodomethane Activation

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Compound of Interest

Compound Name: Fluoroiodomethane

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This document provides detailed application notes and experimental protocols for the activation of **fluoroiodomethane** (CH_2FI) using photoredox catalysis. This methodology facilitates the generation of the monofluoromethyl radical ($\cdot\text{CH}_2\text{F}$), a crucial intermediate for the synthesis of monofluoromethylated compounds, which are of significant interest in pharmaceutical and agrochemical development due to their unique physicochemical properties.

Introduction

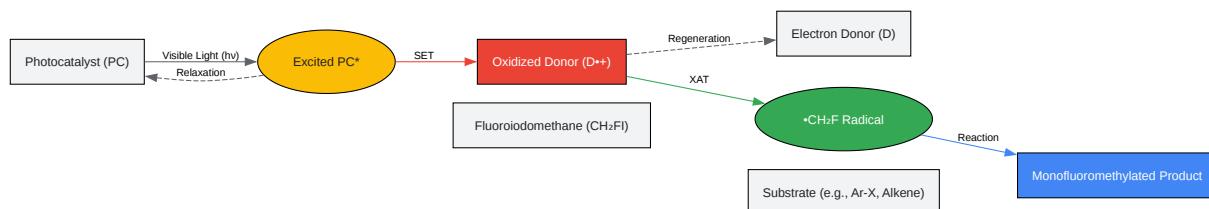
The monofluoromethyl (CH_2F) group is a valuable substituent in medicinal chemistry, often serving as a bioisostere for methyl or hydroxyl groups. Its incorporation can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. Photoredox catalysis has emerged as a powerful and versatile tool for the generation of radical species under mild conditions, and its application to the activation of **fluoroiodomethane** provides an efficient route to monofluoromethylated molecules.

Recent advancements have demonstrated the use of photoredox catalysis, in conjunction with a halogen-atom transfer (XAT) agent, to activate the C-I bond of **fluoroiodomethane**.^{[1][2][3]} This process generates the monofluoromethyl radical, which can then participate in various carbon-carbon bond-forming reactions, including the coupling with aryl halides and the addition to alkenes.

Reaction Principle and Mechanism

The photoredox-catalyzed activation of **fluoroiodomethane** typically proceeds via a halogen-atom transfer (XAT) mechanism. The general catalytic cycle is depicted below.

A photocatalyst (PC), upon excitation by visible light, reaches an excited state (PC*). This excited state species can then interact with a suitable electron donor, such as an aminoborane or a silane, initiating an electron transfer process. The oxidized donor can then act as a halogen-atom transfer agent, abstracting an iodine atom from **fluoroiodomethane** to generate the key monofluoromethyl radical ($\cdot\text{CH}_2\text{F}$). This radical can then engage with a substrate (e.g., an aryl halide or an alkene) to form the desired product.



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Caption: Proposed photoredox catalytic cycle for **fluoroiodomethane** activation.

Applications and Quantitative Data

This methodology has been successfully applied to the monofluoromethylation of aryl halides and the hydrofluoromethylation of unactivated alkenes.

Monofluoromethylation of Aryl Halides

The cross-coupling of **fluoroiodomethane** with various aryl halides can be achieved using a dual photoredox and nickel catalysis system.

Entry	Aryl Halide Substrate	Product	Yield (%)
1	4-Bromobenzonitrile	4-(Fluoromethyl)benzonitrile	85
2	Methyl 4-bromobenzoate	Methyl 4-(fluoromethyl)benzoate	82
3	1-Bromo-4-fluorobenzene	1-Fluoro-4-(fluoromethyl)benzene	75
4	1-Bromo-4-(trifluoromethyl)benzene	1-(Fluoromethyl)-4-(trifluoromethyl)benzene	90
5	2-Bromonaphthalene	2-(Fluoromethyl)naphthalene	78
6	3-Bromopyridine	3-(Fluoromethyl)pyridine	65

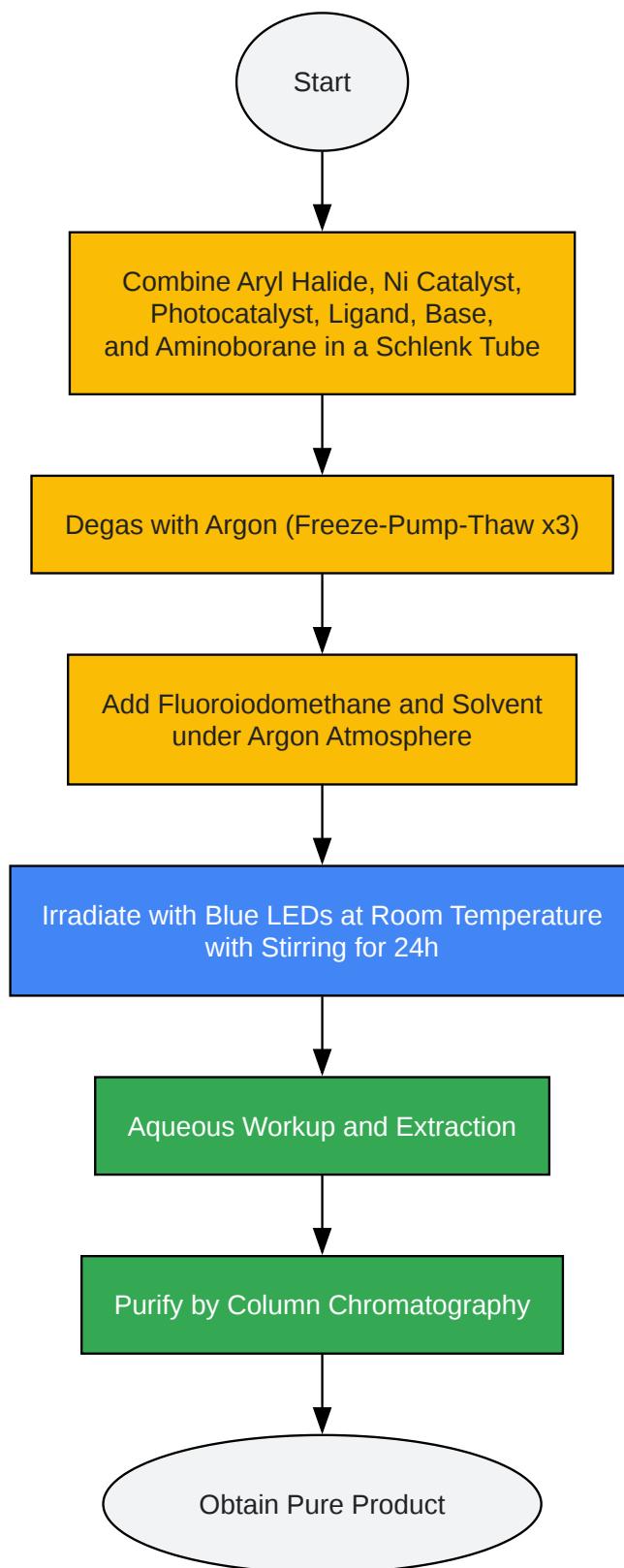
Hydrofluoromethylation of Unactivated Alkenes

The addition of a monofluoromethyl group and a hydrogen atom across a double bond in unactivated alkenes can be accomplished in an aqueous medium.[4]

Entry	Alkene Substrate	Product	Yield (%)
1	1-Octene	1-Fluoro-2-methylnonane	72
2	Cyclohexene	(Fluoromethyl)cyclohexane	68
3	Styrene	(2-Fluoro-1-phenylethyl)benzene	88
4	α -Methylstyrene	(2-Fluoro-1-methyl-1-phenylethyl)benzene	85
5	Indene	2-(Fluoromethyl)-2,3-dihydro-1H-indene	76

Experimental Protocols

General Procedure for Monofluoromethylation of Aryl Halides



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Caption: Experimental workflow for monofluoromethylation of aryl halides.

Materials:

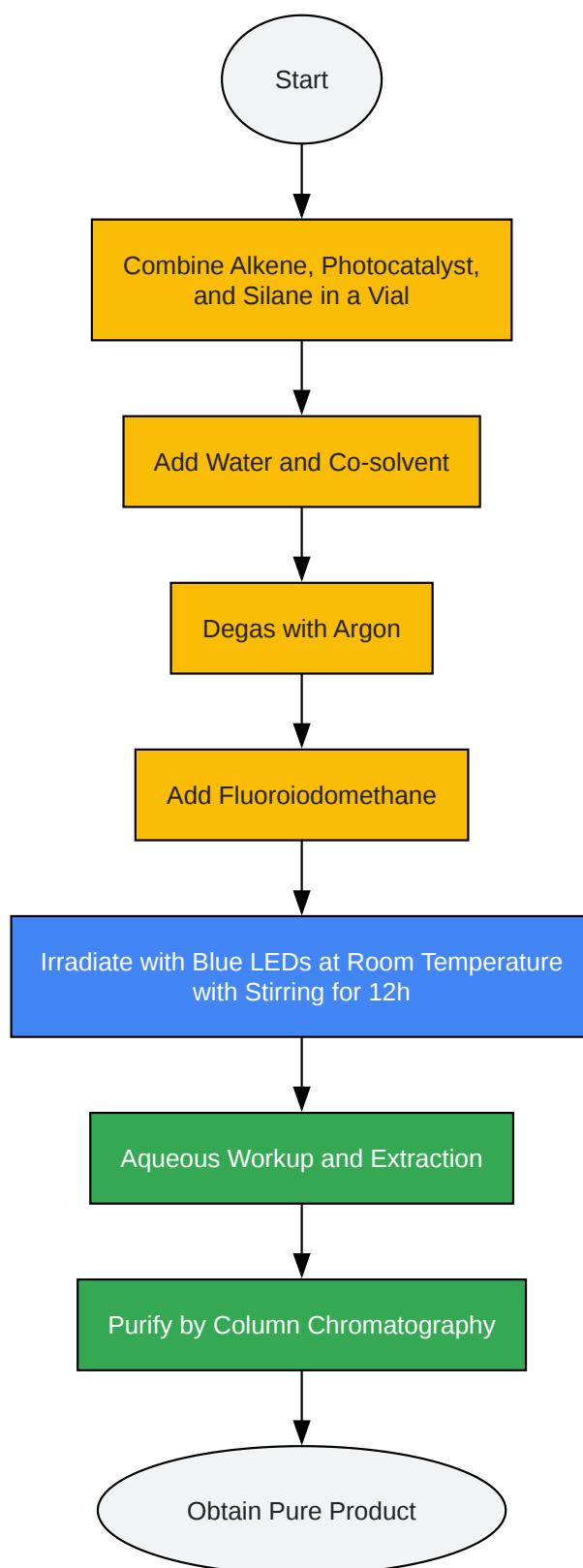
- Aryl halide (1.0 equiv)
- $\text{NiCl}_2\text{-glyme}$ (5 mol%)
- 4,4'-Di-tert-butyl-2,2'-bipyridine (dtbbpy) (5 mol%)
- $\text{fac-}\text{Ir}(\text{ppy})_3$ (1 mol%)
- Cs_2CO_3 (2.0 equiv)
- Aminoborane complex (1.5 equiv)
- **Fluoroiodomethane (CH_2FI)** (2.0 equiv)
- Anhydrous solvent (e.g., DMF or DMAc)

Procedure:

- To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide (0.2 mmol, 1.0 equiv), $\text{NiCl}_2\text{-glyme}$ (0.01 mmol, 5 mol%), dtbbpy (0.01 mmol, 5 mol%), $\text{fac-}\text{Ir}(\text{ppy})_3$ (0.002 mmol, 1 mol%), Cs_2CO_3 (0.4 mmol, 2.0 equiv), and the aminoborane complex (0.3 mmol, 1.5 equiv).
- Seal the tube, and evacuate and backfill with argon three times.
- Add the anhydrous solvent (2.0 mL) and **fluoroiodomethane** (0.4 mmol, 2.0 equiv) via syringe under a positive pressure of argon.
- Stir the reaction mixture at room temperature and irradiate with a blue LED lamp ($\lambda = 450$ nm) for 24 hours.
- Upon completion, quench the reaction with water and extract with ethyl acetate (3 x 10 mL).
- Combine the organic layers, dry over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure.

- Purify the crude product by flash column chromatography on silica gel to afford the desired monofluoromethylated arene.

General Procedure for Hydrofluoromethylation of Unactivated Alkenes



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Caption: Experimental workflow for hydrofluoromethylation of alkenes.

Materials:

- Alkene (1.0 equiv)
- Ru(bpy)₃Cl₂ (1 mol%)
- (TMS)₃SiH (1.5 equiv)
- **Fluoroiodomethane** (CH₂FI) (2.0 equiv)
- Water/Acetonitrile (1:1 v/v)

Procedure:

- In a 4 mL vial equipped with a magnetic stir bar, combine the alkene (0.3 mmol, 1.0 equiv), Ru(bpy)₃Cl₂ (0.003 mmol, 1 mol%), and (TMS)₃SiH (0.45 mmol, 1.5 equiv).
- Add water (1.5 mL) and acetonitrile (1.5 mL).
- Seal the vial and degas the mixture by bubbling with argon for 15 minutes.
- Add **fluoroiodomethane** (0.6 mmol, 2.0 equiv) via syringe.
- Stir the reaction mixture vigorously at room temperature and irradiate with a blue LED lamp ($\lambda = 450$ nm) for 12 hours.
- After the reaction is complete, dilute the mixture with water and extract with diethyl ether (3 x 15 mL).
- Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
- Purify the residue by flash column chromatography on silica gel to yield the hydrofluoromethylated product.

Safety and Handling

- **Fluoroiodomethane** is a volatile and toxic liquid. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (gloves, safety glasses).
- Photoredox catalysts can be light-sensitive. Store them in the dark and handle them under dim light.
- The reactions should be carried out under an inert atmosphere (argon or nitrogen) to prevent quenching of the excited state of the photocatalyst by oxygen.
- Exercise caution when working with pressurized Schlenk tubes or sealed vials.

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References

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